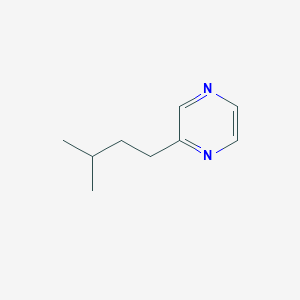
2-(3-Methylbutyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbutyl)pyrazine is an organic compound belonging to the pyrazine family. It is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. This compound is known for its distinctive aroma, often described as earthy or green, and is found in various natural sources, including plants and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methylbutyl)pyrazine can be synthesized through several methods. One common approach involves the condensation of α-aminoketones or α-aminoaldehydes, followed by cyclization to form the pyrazine ring . Another method includes the cyclodimerization of amino-acetone, which results in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal catalysts to facilitate the cyclization reactions. The process typically requires controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromatic ring, leading to the formation of dihydropyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the pyrazine ring .
Scientific Research Applications
2-(3-Methylbutyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a semiochemical, binding to receptors in insects and influencing their behavior. In medicinal applications, pyrazine derivatives can interact with enzymes and other proteins, leading to therapeutic effects .
Comparison with Similar Compounds
2-(3-Methylbutyl)pyrazine can be compared with other similar compounds, such as:
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Used for chemical defense in insects.
3-Isopropyl-2-methoxypyrazine: Known for its role in plant-insect interactions.
2-Methoxy-3-isobutylpyrazine: Found in raw Arabica coffee and contributes to its aroma.
These compounds share similar structures but differ in their specific substituents and biological functions, highlighting the unique properties of this compound .
Properties
IUPAC Name |
2-(3-methylbutyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(2)3-4-9-7-10-5-6-11-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKAUWPPPOYQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














